molecular formula C8H14ClNO3 B1478048 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one CAS No. 2098082-40-5

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1478048
CAS No.: 2098082-40-5
M. Wt: 207.65 g/mol
InChI Key: WDRLIINWLUWPMO-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure, featuring a pyrrolidine ring with hydroxy and methoxy substituents, along with a chloro-propanone moiety, suggests potential utility as a versatile building block or intermediate in the development of more complex molecules. Research into this compound may focus on its use in exploring structure-activity relationships, particularly due to the pyrrolidine scaffold which is a common feature in many biologically active compounds and pharmaceuticals . The presence of the chloro-propanone group can make it a candidate for nucleophilic substitution reactions, facilitating the creation of novel chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for direct use in humans, animals, or as a component in diagnostic or therapeutic products. Researchers should handle this material with appropriate safety precautions, referencing available safety data sheets for detailed hazard information.

Properties

IUPAC Name

2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-5(9)8(12)10-3-6(11)7(4-10)13-2/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRLIINWLUWPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is C8H12ClN2O3C_8H_{12}ClN_2O_3. The presence of the pyrrolidine ring and the chloro substituent are significant in determining its biological activity.

PropertyValue
Molecular FormulaC₈H₁₂ClN₂O₃
Molecular Weight202.64 g/mol
IUPAC Name2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one

Research indicates that this compound interacts with various enzymes and proteins, influencing key biochemical pathways. Its structure allows it to explore a significant pharmacophore space, which is essential for drug design.

Cellular Effects

The compound has been shown to modulate several cellular processes:

  • Anti-inflammatory Activity : Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell cultures, indicating potential use in treating inflammatory diseases .

Molecular Mechanisms

The mechanisms through which 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one exerts its effects include:

  • Enzyme Inhibition : It binds to specific enzymes, inhibiting their activity and thus altering metabolic pathways. For instance, inhibition of COX enzymes leads to decreased production of inflammatory mediators .

In Vitro Studies

In vitro studies using RAW 264.7 macrophage cells showed that treatment with varying concentrations of the compound significantly inhibited LPS-induced nitric oxide (NO) production in a dose-dependent manner. The results indicated an inhibition rate of up to 80% at optimal concentrations, demonstrating its potential as an anti-inflammatory agent .

Animal Models

In animal studies, administration of the compound resulted in reduced inflammation markers and improved outcomes in models of arthritis and other inflammatory conditions. The dosage was critical; lower doses provided therapeutic benefits without significant side effects .

Discussion

The findings suggest that 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one has promising biological activities that warrant further investigation. Its ability to modulate inflammatory responses highlights its potential as a therapeutic agent in various diseases.

Scientific Research Applications

Protein Kinase Inhibition

Recent studies have highlighted the compound's role as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often linked to diseases such as cancer. The compound has been shown to inhibit specific mutant forms of the epidermal growth factor receptor (EGFR) and Janus kinase 3 (JAK3), which are implicated in several cancers and autoimmune disorders .

Key Findings:

  • EGFR Mutants: The compound demonstrates significant inhibition of phosphorylation levels in mutant EGFR compared to wild-type, indicating its potential use in targeted cancer therapies .
  • JAK3 Inhibition: It also shows promise in modulating JAK3 activity, which is essential for immune response regulation .

Treatment of Cell Proliferative Diseases

The compound's inhibitory effects on protein kinases make it a candidate for treating cell proliferative diseases. These include various forms of cancer where uncontrolled cell growth is a primary concern. The modulation of kinase activity can lead to reduced tumor growth and improved patient outcomes .

Case Studies:

  • In Vitro Studies: Laboratory experiments have shown that compounds similar to 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one effectively reduce cell viability in cancer cell lines, suggesting a mechanism through which they may exert their therapeutic effects .

Development of Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical preparations, enhancing its bioavailability and therapeutic efficacy. Research indicates that when combined with suitable carriers or excipients, the compound maintains its inhibitory properties while improving solubility and absorption rates in biological systems .

Data Tables

Application AreaMechanismPotential Disease Targets
Protein Kinase InhibitionInhibits EGFR and JAK3Cancer, Autoimmune diseases
Treatment of Cell Proliferative DiseasesReduces cell proliferationVarious cancers
Pharmaceutical FormulationsEnhances bioavailabilityGeneral therapeutic applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound’s core structure shares similarities with several analogs, differing primarily in substituents, heterocyclic rings, and stereochemistry. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituents/Ring Modifications Key Functional Groups
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one Pyrrolidine + propanone 3-hydroxy, 4-methoxy, chloro Chloro, hydroxyl, methoxy, ketone
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (Compound 5) Piperidine + propanone 2-amino, 3-phenyl Amino, phenyl, ketone
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Pyrrolidine + propenone Diazenyl, 4-methoxyphenyl Diazenyl, methoxy, ketone
3-Methoxy-1-piperidin-1-ylpropan-1-one Piperidine + propanone 3-methoxy Methoxy, ketone
Key Observations:
  • Heterocyclic Ring Variations: The target compound’s pyrrolidine ring contrasts with piperidine in analogs like Compound 5 and 3-Methoxy-1-piperidin-1-ylpropan-1-one .
  • Substituent Effects: The 3-hydroxy and 4-methoxy groups on the pyrrolidine ring distinguish the target compound from analogs like 3FP (which has a diazenyl group) and Metyrapone (a pyridinyl-substituted propanone) . These groups may improve solubility via hydrogen bonding (hydroxyl) and modulate electronic properties (methoxy).
  • Chlorine Substituent: The chloro group in the target compound is absent in most analogs, except Chlorfenvinphos (an organophosphate with a chloro-dichlorophenyl group) . Chlorine likely enhances electrophilicity, influencing reactivity in synthetic pathways.
Table 2: Property Comparison
Property Target Compound Compound 5 3FP Chlorfenvinphos
Molecular Weight ~247.7 g/mol (estimated) ~260.3 g/mol ~375.4 g/mol ~449.9 g/mol
Solubility Moderate (polar groups) Low (lipophilic phenyl) Low (aromatic rings) Very low (organophosphate)
Bioactivity Underexplored Chiral intermediate Anticancer (hypothesized) Acetylcholinesterase inhibition
Notes:
  • The target compound’s hydroxyl and methoxy groups likely enhance aqueous solubility compared to phenyl- or organophosphate-containing analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one typically involves:

  • Construction or modification of the pyrrolidine ring bearing hydroxy and methoxy substituents.
  • Introduction of the 2-chloropropanone moiety via nucleophilic substitution or acylation reactions.
  • Careful protection and deprotection steps to ensure selective functionalization without side reactions.

Preparation of the Substituted Pyrrolidine Intermediate

The pyrrolidine ring with 3-hydroxy and 4-methoxy substituents is prepared through multi-step organic synthesis, often involving:

  • Starting from a suitable pyrrolidine derivative or precursor amino alcohol.
  • Selective O-methylation at the 4-position hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Introduction of the hydroxy group at the 3-position either by hydroxylation reactions or via functional group interconversion from protected intermediates.

Protection strategies such as Boc (tert-butyloxycarbonyl) protection of the amine group are employed to avoid undesired reactions during these steps, followed by deprotection after key transformations.

Coupling with 2-Chloropropan-1-one

The key step is the attachment of the 2-chloropropan-1-one moiety to the nitrogen atom of the pyrrolidine ring. This is commonly achieved by:

  • Nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of 2-chloropropan-1-one or its activated derivatives.
  • Use of base catalysts to facilitate the nucleophilic attack and to neutralize the released hydrochloric acid.
  • Reaction conditions optimized to favor mono-substitution and prevent over-alkylation or side reactions.

Purification and Characterization

Post-synthesis, the compound is purified using chromatographic techniques such as column chromatography with mixed solvents to separate the desired product from impurities and side products.

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure and substitution pattern.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% purity is typical).

Representative Data Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrrolidine ring functionalization Methylation with methyl iodide, base (e.g., K2CO3), solvent (acetone) 70-85 Selective O-methylation at 4-position
2 Hydroxylation/Protection Hydroxylation or hydroxy group introduction; Boc protection of amine 65-80 Protects amine during further steps
3 Coupling with 2-chloropropan-1-one Reaction with 2-chloropropan-1-one, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane) 60-75 N-alkylation step
4 Deprotection and purification Acidic deprotection (e.g., HCl in dioxane), column chromatography 80-90 Final product isolation and purification

Research Findings and Optimization Notes

  • The position and nature of substituents on the pyrrolidine ring significantly influence the reactivity and selectivity during the coupling step. The presence of the hydroxy group at position 3 and methoxy at position 4 requires careful control of reaction conditions to avoid side reactions such as elimination or rearrangement.

  • Use of protecting groups such as Boc on the nitrogen atom and temporary protection of hydroxyl groups may be necessary to achieve high yields and purity.

  • Solvent choice and temperature control are critical; polar aprotic solvents like dichloromethane or DMF are preferred for the coupling reaction to enhance nucleophilicity and stabilize intermediates.

  • Chromatographic purification using mixed solvent systems (e.g., hexane/ethyl acetate gradients) is effective in separating the target compound from closely related impurities.

Q & A

Q. How can molecular docking predict biological interactions of derivatives?

  • Methodology :
  • Dock the compound into target proteins (e.g., kinases) using AutoDock. Prioritize derivatives with modified pyrrolidine substituents for synthesis.
  • Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one

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